ethyl 4-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzoate
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Overview
Description
Ethyl 4-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzoate is a synthetic organic compound that belongs to the class of benzoate esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzoate typically involves a multi-step process. One common method includes the following steps:
Esterification: The resulting product is then subjected to esterification to form ethyl 4-aminobenzoate.
Coupling Reaction: The final step involves the coupling of ethyl 4-aminobenzoate with 3-pyridin-2-ylprop-2-enoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and improve yields. For example, the reduction and esterification of p-nitrobenzoic acid in a continuous-flow system can achieve high conversion and selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoate esters or amides.
Scientific Research Applications
Ethyl 4-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of local sensation without affecting consciousness.
Comparison with Similar Compounds
Ethyl 4-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzoate can be compared with other similar compounds such as:
Benzocaine: Another benzoate ester used as a local anesthetic.
Procaine: A benzoate ester with similar anesthetic properties but different pharmacokinetics.
Tetracaine: A more potent local anesthetic with a longer duration of action.
Uniqueness
The uniqueness of this compound lies in its structural features, which combine the properties of both pyridine and benzoate ester groups
Properties
IUPAC Name |
ethyl 4-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-22-17(21)13-6-8-15(9-7-13)19-16(20)11-10-14-5-3-4-12-18-14/h3-12H,2H2,1H3,(H,19,20)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAZECKGZICKIK-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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